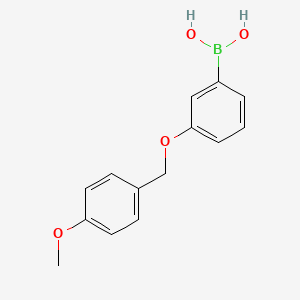

(3-((4-Methoxybenzyl)oxy)phenyl)boronic acid

Description

(3-((4-Methoxybenzyl)oxy)phenyl)boronic acid is an organic compound with the molecular formula C14H15BO4 and a molecular weight of 258.08 g/mol . This compound is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group and a (4-methoxybenzyl)oxy substituent. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable carbon-carbon bonds .

Properties

IUPAC Name |

[3-[(4-methoxyphenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-13-7-5-11(6-8-13)10-19-14-4-2-3-12(9-14)15(16)17/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNOCVPPEAVHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584801 | |

| Record name | {3-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-89-3 | |

| Record name | {3-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4'-Methoxybenzyloxy)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of (3-((4-Methoxybenzyl)oxy)phenyl)boronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxyphenylboronic acid and 4-methoxybenzyl chloride.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

Procedure: The 3-hydroxyphenylboronic acid is reacted with 4-methoxybenzyl chloride in the presence of potassium carbonate and DMF. The reaction mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours to ensure complete conversion.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.

Chemical Reactions Analysis

(3-((4-Methoxybenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Esterification: The boronic acid can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3-MBOPBA is in Suzuki-Miyaura coupling reactions, a vital method for forming carbon-carbon bonds. The boronic acid moiety in 3-MBOPBA allows it to act as a key reagent in these reactions, facilitating the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The presence of the methoxy group on the benzyl ring may influence the reactivity and selectivity of the compound during these reactions.

Medicinal Chemistry

Potential Drug Development

3-MBOPBA's unique structural features make it a promising candidate for drug development. The boronic acid group can form reversible covalent bonds with specific biomolecules, which may lead to novel therapeutic agents with unique mechanisms of action. Its methoxy substituent can enhance solubility and improve interactions with biological targets .

Enzyme Inhibition

Research indicates that boronic acids, including 3-MBOPBA, exhibit biological activities such as enzyme inhibition. They have been studied for their potential to inhibit proteases and other enzymes that interact with diols. The specific structure of 3-MBOPBA may enhance its selectivity against certain biological targets, making it valuable in developing enzyme inhibitors .

Case Studies

Case Study 1: Boron Neutron Capture Therapy (BNCT)

While not directly related to 3-MBOPBA, studies on similar boron-containing compounds like 4-borono-l-phenylalanine (4-BPA) highlight the importance of water solubility in therapeutic applications. Research has shown that modifications to boron compounds can significantly enhance their solubility and tumor targeting capabilities, suggesting that similar strategies could be applied to optimize 3-MBOPBA for BNCT .

Case Study 2: Biofilm Inhibition

Boronic acids have been explored for their ability to inhibit biofilm formation by pathogens such as Pseudomonas aeruginosa. This application underscores the potential of compounds like 3-MBOPBA in addressing antibiotic resistance by targeting bacterial biofilms .

Data Tables

Mechanism of Action

The mechanism of action of (3-((4-Methoxybenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

(3-((4-Methoxybenzyl)oxy)phenyl)boronic acid can be compared with other boronic acids, such as:

Biological Activity

(3-((4-Methoxybenzyl)oxy)phenyl)boronic acid (commonly referred to as 4-MBOPBA) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.

Overview of Boronic Acids

Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. They are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including enzyme inhibition and drug development . The unique structure of 4-MBOPBA, with its methoxy substitution, enhances its solubility and interaction with biological targets.

1. Enzyme Inhibition

Boronic acids, including 4-MBOPBA, have been extensively studied for their role as enzyme inhibitors. They exhibit inhibitory effects on various enzymes such as proteases and glycosidases. The boronic acid moiety allows for the formation of stable complexes with the active sites of these enzymes, leading to decreased enzymatic activity .

Table 1: Enzyme Inhibition Potency of 4-MBOPBA

| Enzyme Type | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 115.63 ± 1.16 |

| Butyrylcholinesterase | Non-competitive | 3.12 ± 0.04 |

| Antithyrosinase | Competitive | 11.52 ± 0.46 |

2. Anticancer Activity

Studies have demonstrated that 4-MBOPBA exhibits significant anticancer properties. It has shown cytotoxic effects on various cancer cell lines while sparing healthy cells, highlighting its potential as a selective therapeutic agent . For instance, in vitro studies indicated an IC50 value of approximately 18.76 µg/mL against the MCF-7 breast cancer cell line .

Case Study: Anticancer Effects of 4-MBOPBA

- Cell Line: MCF-7 (breast cancer)

- IC50: 18.76 µg/mL

- Mechanism: Induction of apoptosis through enzyme inhibition pathways.

3. Antioxidant Properties

The antioxidant activity of boronic acids is another area where 4-MBOPBA shows promise. It has been evaluated using various assays such as DPPH and ABTS radical scavenging tests, demonstrating strong free radical scavenging capabilities . This property may contribute to its protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity of 4-MBOPBA

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 0.14 ± 0.01 |

| ABTS | 0.11 ± 0.01 |

The mechanisms underlying the biological activities of 4-MBOPBA are multifaceted:

- Reversible Binding: The boronic acid group can reversibly bind to diols present in biomolecules, influencing their function.

- Enzyme Interaction: By interacting with specific enzymes, it can modulate metabolic pathways that are crucial in cancer progression and other diseases.

- Antioxidant Defense: Its ability to scavenge free radicals helps mitigate oxidative damage in cells.

Applications in Drug Development

Given its diverse biological activities, 4-MBOPBA holds potential for development as a therapeutic agent in several domains:

- Cancer Therapy: Its selective cytotoxicity against cancer cells positions it as a candidate for further development in oncology.

- Neurodegenerative Diseases: Due to its acetylcholinesterase inhibitory activity, it may be explored for potential use in treating conditions like Alzheimer’s disease .

- Antimicrobial Agents: Its antibacterial properties could be harnessed for developing new antibiotics or antimicrobial formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.